molecular formula C7H7BF2O2 B1417994 (2-(Difluoromethyl)phenyl)boronic acid CAS No. 879275-70-4

(2-(Difluoromethyl)phenyl)boronic acid

Cat. No. B1417994
M. Wt: 171.94 g/mol
InChI Key: RTUHFDBTYFIWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Difluoromethyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 171.94 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “(2-(Difluoromethyl)phenyl)boronic acid” is 1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H . The molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids, such as “(2-(Difluoromethyl)phenyl)boronic acid”, have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . They can undergo various chemical reactions, including the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .


Physical And Chemical Properties Analysis

“(2-(Difluoromethyl)phenyl)boronic acid” is a powder with a molecular weight of 171.94 . It is stored at 4°C .

Scientific Research Applications

Protective Groups for Diols

  • Application : 2,6-Bis(trifluoromethyl)phenyl boronic acid has been used as a recoverable and reusable protective agent for diols. This application is crucial in the synthesis of complex natural products with medical significance.
  • Source : (Shimada et al., 2018).

Catalysis in Organic Synthesis

  • Application : 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis.
  • Source : (Wang et al., 2018).

Optical Modulation in Nanotechnology

  • Application : Phenyl boronic acids, including derivatives like (2-(Difluoromethyl)phenyl)boronic acid, have been used for optical modulation in carbon nanotubes, which is significant for saccharide recognition.
  • Source : (Mu et al., 2012).

Sensing Applications

  • Application : Boronic acids are instrumental in various sensing applications, including biological labeling and the development of therapeutics.
  • Source : (Lacina et al., 2014).

Biomedical Applications

  • Application : Boronic acid-containing polymers, which may include (2-(Difluoromethyl)phenyl)boronic acid derivatives, have shown promise in treating conditions like HIV, obesity, diabetes, and cancer.
  • Source : (Cambre & Sumerlin, 2011).

Suzuki-Miyaura Coupling Reactions

  • Application : (2-(Difluoromethyl)phenyl)boronic acid derivatives are used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
  • Source : (Kinzel et al., 2010).

Safety And Hazards

The safety information for “(2-(Difluoromethyl)phenyl)boronic acid” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

[2-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHFDBTYFIWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660132
Record name [2-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Difluoromethyl)phenyl)boronic acid

CAS RN

879275-70-4
Record name [2-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(difluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-(Difluoromethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.